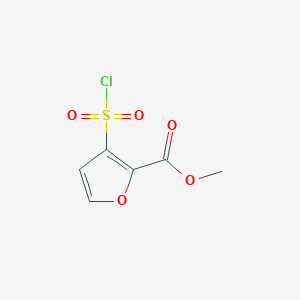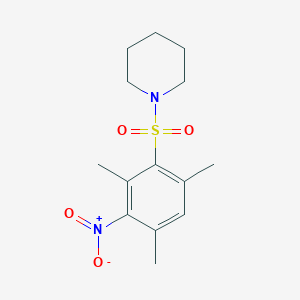![molecular formula C30H37NO7 B2449434 (E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide CAS No. 1462868-88-7](/img/structure/B2449434.png)
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TML-6 is an oral curcumin derivative that demonstrates inhibitory effects on the synthesis of β-amyloid precursor protein and β-amyloid (Aβ). Additionally, TML-6 exhibits upregulation of Apo E, suppression of NF-κB and mTOR, and enhancement of the anti-oxidative Nrf2 gene activity . Considering its diverse pharmacological profile, TML-6 holds promise as a valuable research tool for investigating Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for TML-6 are not explicitly detailed in the available sources. The compound is primarily used for scientific research and is produced in limited quantities for this purpose .
Chemical Reactions Analysis
Types of Reactions
TML-6 undergoes various biochemical reactions, including inhibition of β-amyloid precursor protein synthesis, upregulation of Apo E, suppression of NF-κB and mTOR, and enhancement of Nrf2 gene activity . These reactions are crucial for its potential therapeutic effects in Alzheimer’s disease.
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving TML-6 include cell culture media, specific inhibitors, and activators for the pathways it targets . The compound is tested in vitro and in vivo to evaluate its effects on protein expression levels and signaling pathways .
Major Products Formed
The major products formed from the reactions involving TML-6 include reduced levels of β-amyloid (Aβ) and increased expression of Apo E and Nrf2 . These products contribute to the compound’s potential therapeutic effects in Alzheimer’s disease .
Scientific Research Applications
TML-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Alzheimer’s Disease Research: TML-6 is used to investigate the pathogenesis of Alzheimer’s disease and to develop potential therapeutic strategies.
Anti-Aging Research: The compound exhibits anti-aging properties and is studied for its potential to improve cognitive function and reduce inflammation.
Drug Development: TML-6 is being developed as a first-in-class oral therapeutic drug for Alzheimer’s disease, with promising results in pre-clinical studies.
Biochemical Studies: The compound is used to study the molecular mechanisms underlying its effects on protein expression and signaling pathways.
Mechanism of Action
TML-6 exerts its effects through multiple molecular targets and pathways. The compound inhibits the synthesis of β-amyloid precursor protein and β-amyloid (Aβ), upregulates Apo E, suppresses NF-κB and mTOR, and enhances the anti-oxidative Nrf2 gene activity . These actions contribute to its potential therapeutic effects in Alzheimer’s disease by reducing amyloid accumulation, inflammation, and oxidative stress .
Comparison with Similar Compounds
TML-6 is unique compared to other curcumin derivatives due to its enhanced stability, metabolism, and bioavailability . Similar compounds include other curcumin analogs that have been modified to improve their pharmacological properties. Some of these compounds include:
Curcumin: The parent compound of TML-6, known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A curcumin analog with improved stability and bioavailability.
Bisdemethoxycurcumin: Another curcumin analog with enhanced pharmacological properties.
TML-6 stands out due to its multi-target action mechanism and promising results in pre-clinical studies for Alzheimer’s disease .
Properties
IUPAC Name |
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCYNXVZRDWSD-UNZYHPAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(=O)CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)

![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)

![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)
![N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)

![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)

![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2449370.png)
![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)
![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)
